molecular formula C10H11N3O3 B1430019 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one CAS No. 1432678-43-7

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Cat. No. B1430019
M. Wt: 221.21 g/mol
InChI Key: PGKCZESBFBSIFE-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.22 . It is used in various applications in scientific experiments and has potential implications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is 1S/C10H11N3O3/c14-10-11-5-6-12(10)7-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,11,14) . The SMILES representation is C1CN(C(=O)N1)CC2=CC=CC=C2N+[O-] .


Physical And Chemical Properties Analysis

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one appears as a powder . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Angelova et al. (2003) focused on the synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one derivatives, revealing insights into their basicity, E,Z-isomerism, and proton exchange behaviors. These compounds exhibit distinctive NMR spectral characteristics, highlighting their unique chemical properties and potential applications in synthetic chemistry (Angelova, Vasilev, Koedjikov, & Pojarlieff, 2003).

Antifungal and Antimicrobial Applications

Research by Wróbel et al. (2015) identified a novel imidazoline derivative with moderate antifungal activity against clinical strains of Candida albicans. The compound's structure and action mode were analyzed, suggesting its potential in developing new antifungal treatments (Wróbel, Kosikowska, Kaczor, Andrzejczuk, Karczmarzyk, Wysocki, Urbańczyk-Lipkowska, Morawiak, & Matosiuk, 2015).

Carbonic Anhydrase Inhibition

A study by Abdel-Aziz et al. (2015) explored the inhibitory effects of arenesulfonyl-2-imidazolidinones on carbonic anhydrase isoforms, revealing their potential in therapeutic applications targeting pH regulatory enzymes (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).

Catalysis and Chemical Reactions

Zhang et al. (2009) demonstrated the use of substituted imidazolidin-2-ones in gold(I)-catalyzed intermolecular hydroamination reactions, achieving high yields and regioselectivity. This study underscores the utility of these compounds in catalysis and synthetic organic chemistry (Zhang, Lee, & Widenhoefer, 2009).

Structural and Molecular Modeling Studies

Gomes et al. (2019) investigated the crystal structure of a 1:1 epimeric mixture of a 3-[(4-nitrobenzylidene)amino]-2(R,S)-(4-nitrophenyl)-5(S)-(propan-2-yl)imidazolidin-4-one, providing insights into its chiral properties and potential for further research in molecular design (Gomes, Low, Wardell, de Souza, & Da Costa, 2019).

Safety And Hazards

The safety data for 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is currently unavailable online . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[(2-nitrophenyl)methyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10-11-5-6-12(10)7-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKCZESBFBSIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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